![molecular formula C10H10N2O2 B2519976 (3-methyl-1H-indazol-1-yl)acetic acid CAS No. 191795-48-9](/img/structure/B2519976.png)
(3-methyl-1H-indazol-1-yl)acetic acid
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Overview
Description
(3-methyl-1H-indazol-1-yl)acetic acid, also known as 3MIAA, is an organic compound with a molecular formula of C7H7NO2. It is a member of the indazole family and has a structure composed of an indazole ring and an acetic acid side chain. 3MIAA has been widely studied due to its potential applications in medicinal chemistry and biochemistry. In
Scientific Research Applications
- Researchers have explored the antiproliferative potential of (3-methyl-1H-indazol-1-yl)acetic acid derivatives. Notably, 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide exhibited significant inhibition of cell growth in various neoplastic cell lines at concentrations below 1 μM. These compounds specifically caused cell cycle arrest in the G0–G1 phase .
- As a product available for proteomics research, (3-methyl-1H-indazol-1-yl)acetic acid can be employed in studies related to protein expression, interactions, and function. Its unique structure may offer insights into protein–ligand interactions or enzyme activity .
- A novel, metal-free process has been developed for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid. This method features efficient construction of the triazole ring under flow conditions, making it atom economical, highly selective, and environmentally benign .
Antiproliferative Activity
Proteomics Research
Metal-Free Synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) Acetic Acid
Mechanism of Action
Target of Action
Indazole derivatives, which include (3-methyl-1h-indazol-1-yl)acetic acid, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from the properties of indazole derivatives that they interact with their targets, leading to changes in the function of these targets . This interaction could potentially lead to the inhibition, regulation, or modulation of the targeted kinases .
Biochemical Pathways
Given that indazole derivatives have been found to interact with kinases such as chk1, chk2, and h-sgk , it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume control .
Pharmacokinetics
The compound’s molecular weight of 1902 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Given the known targets of indazole derivatives, it can be inferred that the compound may have effects on cell cycle regulation and cell volume control .
Action Environment
Like all chemical compounds, its stability, efficacy, and action are likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
properties
IUPAC Name |
2-(3-methylindazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-8-4-2-3-5-9(8)12(11-7)6-10(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDOOTGCEZRKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC=CC=C12)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methyl-1H-indazol-1-yl)acetic acid |
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